molecular formula C22H25FN4O3S B11251002 [4-(2-fluorophenyl)piperazin-1-yl](3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)methanone

[4-(2-fluorophenyl)piperazin-1-yl](3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)methanone

Cat. No.: B11251002
M. Wt: 444.5 g/mol
InChI Key: GHVKQJCAYQXYMD-UHFFFAOYSA-N
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Description

4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a benzothiadiazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE typically involves multiple steps, starting with the preparation of the individual components. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the piperazine ring is often synthesized via cyclization reactions involving appropriate amine precursors. The benzothiadiazine moiety is usually formed through the condensation of a sulfonamide with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for cyclization reactions, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials.

Biology

Biologically, this compound is investigated for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s pharmacological properties are of interest. Researchers are exploring its potential as a therapeutic agent for various diseases, including its ability to modulate specific biological pathways and molecular targets.

Industry

Industrially, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental remediation.

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-piperazine derivatives and benzothiadiazine analogs. Examples include:

  • 1-(4-Fluorophenyl)piperazine
  • N’-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives

Uniqueness

What sets 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE apart is its combination of functional groups, which confer unique reactivity and biological activity

Properties

Molecular Formula

C22H25FN4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)methanone

InChI

InChI=1S/C22H25FN4O3S/c1-3-10-27-16(2)24-31(29,30)21-15-17(8-9-20(21)27)22(28)26-13-11-25(12-14-26)19-7-5-4-6-18(19)23/h4-9,15H,3,10-14H2,1-2H3

InChI Key

GHVKQJCAYQXYMD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C

Origin of Product

United States

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